GSK962

描述

Contextualizing GSK962 within Receptor Interacting Protein 1 Kinase Inhibitor Research

Receptor Interacting Protein 1 (RIP1) kinase is a critical signaling molecule involved in regulating various cellular processes, including inflammation and programmed cell death pathways such as necroptosis and apoptosis. pnas.orgnih.govacs.orgresearchgate.netumassmed.edupnas.org Dysregulation of RIP1 kinase activity has been implicated in the pathogenesis of numerous inflammatory diseases. nih.govacs.org Consequently, the development of selective inhibitors targeting RIP1 kinase has become an important area of research aimed at understanding these pathways and exploring potential therapeutic interventions.

GSK963 has been identified as a potent and selective small-molecule inhibitor of RIP1 kinase. nih.govmedkoo.commedchemexpress.comselleckchem.com It has demonstrated significant potency in inhibiting RIP1-dependent cell death in both human and murine cells in vitro. nih.govmedkoo.commedchemexpress.comselleckchem.com In this context, this compound is notable because it is the inactive enantiomer of GSK963. nih.govmedkoo.commedchemexpress.comguidetoimmunopharmacology.orgsigmaaldrich.comsigmaaldrich.com The existence of this compound, with its minimal activity against RIP1, is crucial for researchers studying the effects of GSK963.

Significance of Stereoisomerism in Kinase Inhibitor Development

Stereoisomerism, the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the 3D orientation of their atoms, is profoundly significant in drug discovery and development, including the field of kinase inhibitors. nih.govnih.govresearchgate.netmdpi.comhospitalpharmacyeurope.comnih.gov Enantiomers, a specific type of stereoisomer that are non-superimposable mirror images of each other, can exhibit vastly different biological properties. nih.govresearchgate.netmdpi.comnih.gov

In a chiral biological environment, such as the binding site of a kinase enzyme, the interaction of different enantiomers can vary considerably. nih.govmdpi.comnih.gov One enantiomer, often referred to as the eutomer, may bind effectively to the target and elicit a desired pharmacological effect, while its counterpart, the distomer (or inactive enantiomer), may have lower activity, be inactive, or even produce different or adverse effects. nih.govresearchgate.netmdpi.comnih.gov This difference in activity is due to the specific three-dimensional fit required for binding to chiral biological macromolecules like kinases. nih.govnih.gov Recognizing and evaluating the distinct pharmacological profiles of individual enantiomers is a critical aspect of developing chiral drugs. mdpi.comhospitalpharmacyeurope.comcanada.ca

Overview of Preclinical Research Utility of Inactive Enantiomers

Inactive enantiomers like this compound serve as indispensable tools in preclinical research to validate the specificity of the active enantiomer's effects. When studying the biological impact of a chiral compound like GSK963, it is essential to confirm that the observed effects are specifically due to its activity against the intended target (RIP1 kinase) and not a result of off-target interactions or other non-specific effects of the molecule itself.

By using the inactive enantiomer, this compound, as a negative control in experiments, researchers can compare the outcomes observed with GSK963 to those with this compound. nih.govumassmed.edupnas.orgmedkoo.commedchemexpress.comguidetoimmunopharmacology.orgsigmaaldrich.comsigmaaldrich.combiorxiv.org If a particular biological effect is observed with GSK963 but not with this compound at comparable concentrations, it provides strong evidence that the effect is mediated by the specific target inhibited by GSK963 (i.e., RIP1 kinase activity). nih.govumassmed.edupnas.orgmedkoo.commedchemexpress.comguidetoimmunopharmacology.orgsigmaaldrich.comsigmaaldrich.combiorxiv.org This approach is crucial for establishing a clear link between the inhibition of the target protein and the resulting cellular or physiological outcomes in academic research settings. This compound, as the inactive enantiomer of GSK963, is specifically highlighted for its utility as a negative control for probing RIPK1-mediated responses both in vitro and in vivo. sigmaaldrich.comsigmaaldrich.com

The following table summarizes key characteristics of GSK963 and this compound relevant to their use in research:

| Compound | Activity on RIP1 Kinase | Role in Research |

| GSK963 | Potent Inhibitor (IC50 1-4 nM in cells) nih.govmedkoo.commedchemexpress.comselleckchem.com | Tool for studying RIP1 kinase function |

| This compound | Inactive Enantiomer nih.govmedkoo.commedchemexpress.comguidetoimmunopharmacology.orgsigmaaldrich.comsigmaaldrich.com | Negative control for GSK963 |

Structure

3D Structure

属性

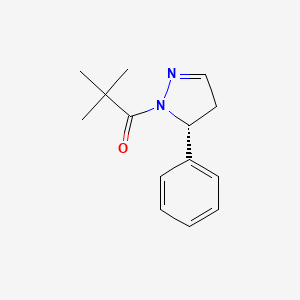

IUPAC Name |

2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Interacting Protein 1 Rip1 Kinase Biology

Molecular Architecture and Catalytic Function of RIP1 Kinase

RIPK1 is a multifaceted protein whose function is dictated by its distinct structural domains. nih.gov The human RIPK1 protein is composed of 671 amino acids and has a molecular weight of approximately 76 kDa. wikipedia.org Its structure can be divided into three principal regions:

N-Terminal Kinase Domain (KD): This domain possesses serine/threonine kinase activity and is responsible for the catalytic function of the protein. nih.govwikipedia.org Activation of RIPK1 involves its autophosphorylation within this domain, with phosphorylation at the serine 166 residue being a widely recognized biomarker of its activation. portlandpress.comnih.gov

C-Terminal Death Domain (DD): This domain allows RIPK1 to interact with other proteins that contain a death domain, such as the TNF receptor-associated death domain protein (TRADD) and the Fas-associated death domain protein (FADD). wikipedia.org This interaction is crucial for its recruitment to signaling complexes.

Intermediate Domain (ID): Located between the kinase and death domains, this region contains a crucial sequence known as the RIP homotypic interaction motif (RHIM). portlandpress.comresearchgate.net The RHIM is essential for the interaction between RIPK1 and RIPK3, a key step in the initiation of necroptosis. portlandpress.comnih.gov

The kinase activity of RIPK1 is central to its role in programmed cell death pathways, while its non-catalytic, scaffolding function is primarily associated with pro-survival signaling. nih.govamegroups.org

| Property | GSK'963 | GSK962 |

| Function | Active RIP1 Kinase Inhibitor | Inactive Enantiomer (Negative Control) |

| Potency (IC50) | 29 nM | >1000-fold less potent than GSK'963 |

| Selectivity | >10,000-fold selective for RIP1 over 339 other kinases | Used to confirm on-target effects of GSK'963 |

This table summarizes the characteristics of the potent RIP1 kinase inhibitor GSK'963 and its inactive enantiomer, this compound, based on available research data. nih.gov

Role of RIP1 Kinase in Regulated Cell Death Pathways

RIPK1 is a central figure at the crossroads of multiple cell death modalities, with its kinase function being indispensable for a specific form of programmed necrosis.

Necroptosis is a regulated, caspase-independent form of cell death that is morphologically similar to necrosis. nih.gov The kinase activity of RIPK1 is a critical requirement for the initiation of this pathway. nih.govresearchgate.net The process is typically triggered by death receptor stimulation under conditions where apoptosis is blocked, for instance, by the inhibition of caspase-8. nih.govportlandpress.com

The key steps in necroptosis execution are:

RIPK1 Activation: Upon receiving a death signal in a caspase-inhibited environment, RIPK1 undergoes autophosphorylation, activating its kinase function. nih.govnih.gov

Necrosome Formation: Activated RIPK1 recruits RIPK3 through an interaction between their respective RHIM domains. portlandpress.com This interaction leads to the formation of a higher-order signaling complex known as the necrosome. nih.gov

MLKL Recruitment and Phosphorylation: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and subsequent phosphorylation of their substrate, the mixed-lineage kinase domain-like protein (MLKL). nih.govnih.gov

Membrane Disruption: Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. portlandpress.com These MLKL oligomers disrupt membrane integrity by forming pores, resulting in cell swelling, lysis, and the release of cellular contents. portlandpress.com

While all are forms of regulated cell death, necroptosis is mechanistically distinct from apoptosis and pyroptosis.

Apoptosis: This is a caspase-dependent form of programmed cell death. A key point of divergence occurs at the level of caspase-8. When active, caspase-8 can cleave RIPK1, which not only promotes apoptosis but also inhibits RIPK1's ability to initiate necroptosis. youtube.com Therefore, necroptosis is often seen as a backup cell death program that is engaged when apoptosis is compromised. nih.gov

Pyroptosis: This is another form of inflammatory cell death, but it is executed by a different set of proteins. Pyroptosis is dependent on the activation of inflammatory caspases (like caspase-1) which cleave proteins of the gasdermin family. The cleaved gasdermin fragments form pores in the cell membrane, leading to cell lysis. nih.gov The core machinery of RIPK1-RIPK3-MLKL is not involved in the execution of pyroptosis.

| Feature | Necroptosis | Apoptosis | Pyroptosis |

| Key Initiator | RIPK1/RIPK3 Kinase Activity | Caspase-8, Caspase-9 | Caspase-1, Caspase-11 |

| Key Executioner | MLKL | Caspase-3, Caspase-7 | Gasdermin D |

| Caspase Dependence | Independent | Dependent | Dependent (for initiation) |

| Primary Effector | Membrane Pores (MLKL) | Proteolytic Cleavage | Membrane Pores (Gasdermin) |

| Morphology | Necrotic (cell swelling, lysis) | Apoptotic (cell shrinkage, blebbing) | Necrotic (cell swelling, lysis) |

This table provides a comparative overview of the key molecular and morphological features distinguishing necroptosis, apoptosis, and pyroptosis.

RIP1 Kinase Involvement in Inflammatory Signaling Cascades

Beyond its role in cell death, RIPK1 is a crucial component of signaling pathways that drive inflammation, primarily through its involvement in TNF-alpha receptor signaling and the subsequent activation of the NF-κB pathway.

Upon binding of TNF-alpha to its receptor, TNFR1, RIPK1 is recruited to the receptor and participates in the formation of distinct signaling complexes that determine the cell's fate. nih.gov

Complex I (Pro-survival): A membrane-bound complex is rapidly formed, consisting of TNFR1, TRADD, RIPK1, TRAF2, and cellular inhibitors of apoptosis proteins (cIAPs). asm.org In this complex, RIPK1 primarily serves a scaffolding function. amegroups.org It undergoes polyubiquitination, which creates a platform to recruit downstream kinases that activate pro-survival and pro-inflammatory pathways, including NF-κB and MAP kinases. asm.orgnih.gov The kinase activity of RIPK1 is largely dispensable for this pro-survival signaling. nih.gov

Complex II (Pro-death): Following deubiquitination, RIPK1 can dissociate from the membrane to form a secondary, cytosolic complex known as Complex II. amegroups.org The composition and function of this complex depend on the cellular context. If caspase-8 is active, Complex IIa (containing FADD, caspase-8, and RIPK1) forms, leading to apoptosis. amegroups.orgasm.org However, if caspase-8 is inhibited, RIPK1's kinase activity becomes dominant, leading to the formation of Complex IIb (the necrosome with RIPK3 and MLKL) and the execution of necroptosis. amegroups.org

The activation of the Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and RIPK1's scaffolding function is integral to this process within TNFR1 signaling. nih.govnih.gov The polyubiquitin chains attached to RIPK1 in Complex I serve as docking sites for the NF-κB essential modulator (NEMO) and the IKK kinase complex. asm.orgnih.gov The recruitment of the IKK complex leads to its activation and subsequent phosphorylation of the inhibitor of NF-κB, IκBα. nih.gov This phosphorylation marks IκBα for degradation, liberating NF-κB dimers to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB acts as a transcription factor, driving the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.gov

Inflammasome Assembly and Cytokine Production

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death. nih.govnih.govoup.com While its role as a scaffold protein is essential for cell survival signaling, its kinase activity is a key driver of inflammatory processes, including the assembly of inflammasomes and the subsequent production of pro-inflammatory cytokines. nih.govfrontiersin.orgacs.org

The activation of RIPK1 kinase can lead to the formation of multi-protein complexes known as inflammasomes. These structures are crucial components of the innate immune system, responsible for the activation of inflammatory caspases, such as caspase-1. Once activated, these caspases cleave pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms. nih.gov This process is a key step in initiating and amplifying the inflammatory response.

Furthermore, the kinase activity of RIPK1 has been shown to promote inflammation by directly mediating the transcriptional induction of inflammatory cytokines. nih.gov Activated RIPK1 can translocate to the nucleus, where it interacts with the BAF complex to promote chromatin remodeling and facilitate the transcription of genes encoding for various inflammatory mediators. nih.gov This highlights a direct role for RIPK1 kinase in modulating the production of cytokines, which are central to the inflammatory cascade.

RIP1 Kinase in Innate Immune Response Mechanisms

The innate immune system relies on the recognition of pathogens and cellular damage to mount a rapid and non-specific defense. RIP1 kinase is a key player in these mechanisms, acting as an essential adaptor for signaling initiated by various innate immune receptors. nih.gov These include Tumor Necrosis Factor Receptor 1 (TNFR1), as well as Toll-like receptors (TLRs) such as TLR3 and TLR4. nih.govacs.org

Upon stimulation of these receptors, RIP1 kinase can trigger distinct cellular outcomes. Its scaffolding function is crucial for activating pro-survival pathways like NF-κB and MAPK, which lead to the expression of genes involved in inflammation and immunity. frontiersin.orgwikipedia.org Conversely, the kinase activity of RIP1 is a central driver of programmed cell death pathways, namely apoptosis and necroptosis, which are critical for eliminating infected or damaged cells. nih.govfrontiersin.orgwikipedia.org

Necroptosis, a form of regulated necrosis, is a particularly pro-inflammatory mode of cell death. youtube.comresearchgate.net The activation of the RIPK1-RIPK3-MLKL signaling cascade leads to the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs). nih.govnih.gov These molecules act as danger signals that further amplify the innate immune response by recruiting and activating immune cells. Therefore, the kinase activity of RIP1 is not only involved in the direct production of inflammatory mediators but also in promoting a highly inflammatory form of cell death that perpetuates the immune response.

Genetic and Pharmacological Validation of RIP1 Kinase as a Research Target

The validation of a molecular target is a critical process in drug discovery and biomedical research, confirming its role in disease pathogenesis and its suitability for therapeutic intervention. wjbphs.comwjbphs.com RIP1 kinase has been extensively validated as a research target through both genetic and pharmacological approaches.

Genetic Validation

Genetic validation involves demonstrating a direct link between the gene encoding the target and the disease phenotype. wjbphs.com Studies using knock-in mice that express a catalytically inactive form of RIP1 (e.g., RIP1 D138N) have been instrumental. nih.gov These mice have shown resistance to various inflammatory conditions, providing strong genetic evidence for the role of RIP1 kinase activity in driving these diseases. nih.govnih.gov For instance, genetic inhibition of RIP1 kinase has been shown to prevent skin inflammation and colitis in mouse models. nih.gov Furthermore, mutations that lead to increased RIP1 kinase signaling in both humans and mice result in spontaneous and robust inflammation, underscoring its critical role in maintaining tissue homeostasis. acs.org

Pharmacological Validation

Pharmacological validation utilizes selective molecules to modulate the target's activity and observe the resulting physiological effects. wjbphs.comnih.govresearchgate.net The development of specific RIP1 kinase inhibitors has been pivotal in this regard. One such inhibitor is GSK'963, a potent and highly selective small molecule. nih.govnih.gov

To ensure that the effects observed with an inhibitor are due to its action on the intended target, a negative control is essential. This is the specific role of this compound. As the chemically identical but inactive enantiomer of GSK'963, this compound is used in experiments to confirm that the biological outcomes are a direct result of RIP1 kinase inhibition by GSK'963. nih.govnih.gov For example, in a mouse model of TNF-induced sterile shock, treatment with GSK'963 provided complete protection, while this compound had no effect, thereby pharmacologically validating RIP1 kinase as the relevant target. nih.gov

The table below summarizes key research findings related to the pharmacological validation of RIP1 kinase, highlighting the use of specific inhibitors and their inactive counterparts.

| Compound | Target | Activity | Key Research Finding | Reference |

| GSK'963 | RIP1 Kinase | Potent and selective inhibitor | Provides complete protection in a mouse model of TNF-induced sterile shock. | nih.gov |

| This compound | RIP1 Kinase | Inactive enantiomer of GSK'963 | Used as a negative control; shows no protective effect in the TNF-induced shock model, confirming the on-target activity of GSK'963. | nih.gov |

| Necrostatin-1 (Nec-1) | RIP1 Kinase | Allosteric inhibitor | First-in-class inhibitor, instrumental in early studies of RIP1 biology, but with limitations in potency and metabolic stability. | nih.govwikipedia.org |

| GNE684 | RIP1 Kinase | Murine-potent inhibitor | Used pharmacologically to reduce collagen antibody-induced arthritis in mice. | nih.gov |

These validation studies have solidified the role of RIP1 kinase as a critical mediator of inflammation and cell death, paving the way for further investigation into its potential as a therapeutic target for a range of inflammatory diseases.

Mechanism of Action and Selectivity of Rip1 Kinase Inhibitors

Enzymatic Inhibition of RIP1 Kinase by Active Analogues of GSK962

This compound itself is characterized as the inactive enantiomer of GSK963. guidetopharmacology.orgnih.govguidetomalariapharmacology.org The active analogue, GSK963, functions as a potent inhibitor of RIP1 kinase. nih.govguidetomalariapharmacology.org Studies utilizing biochemical assays, such as the fluorescent polarization (FP) binding assay and the ADP-Glo kinase assay, have demonstrated the inhibitory activity of GSK963 against RIP1 kinase. nih.gov GSK963 has shown an IC50 value of 29 nM in the FP binding assay, indicating its affinity for the RIP1 kinase. nih.gov In cellular assays designed to measure the inhibition of RIP1-dependent cell death (necroptosis), GSK963 effectively blocked necroptosis in both murine and human cell lines with IC50 values typically ranging between 1 and 4 nM. guidetomalariapharmacology.org In contrast, the inactive analogue this compound demonstrated significantly lower potency in these cellular assays, being at least 1000-fold less potent than GSK963.

The difference in activity between GSK963 and this compound highlights the stereospecific nature of the interaction between the active enantiomer and the RIP1 kinase binding site. This stereospecificity is a key characteristic that allows this compound to serve as an effective negative control.

Allosteric vs. ATP-Competitive Binding Modes of RIP1 Kinase Inhibitors

Kinase inhibitors can exert their effects through various binding modes, most commonly by competing with ATP for the active site (ATP-competitive) or by binding to a distinct allosteric site. The binding mode significantly influences inhibitor selectivity. googleapis.com Highly selective kinase inhibitors, particularly Type III inhibitors, often bind to allosteric pockets located outside the conserved ATP-binding site. googleapis.com This allosteric binding can induce conformational changes in the kinase that prevent ATP binding or catalysis.

While the specific binding mode of GSK963 is not explicitly detailed as ATP-competitive or allosteric in every source, its high selectivity profile, described as "ultra-selective" and "non-traditional" compared to hinge-binding inhibitors, is consistent with an allosteric or Type III binding mechanism. researchgate.net Other highly selective RIP1 inhibitors, such as Necrostatin-1s, have been shown to occupy an allosteric lipophilic pocket at the back of the ATP binding site, resulting in excellent kinase selectivity. frontiersin.orggoogleapis.com Given GSK963's comparable high selectivity, it is likely that it utilizes a similar non-ATP competitive binding mode. This compound, being the inactive enantiomer, would not engage effectively with this binding site, whether ATP-competitive or allosteric, thus lacking inhibitory activity.

Kinase Selectivity Profiling of RIP1 Inhibitors

A critical aspect of characterizing a kinase inhibitor is determining its selectivity profile across a broad panel of kinases. High selectivity is desirable for research tools and therapeutic candidates to minimize off-target effects.

GSK963 has demonstrated remarkable selectivity for RIP1 kinase. In comprehensive kinase profiling studies, GSK963 showed less than 50% inhibition against a panel of 339 other human kinases at a concentration of 10 µM. nih.govguidetomalariapharmacology.org This indicates a high degree of discrimination against a wide range of kinases outside the RIP family. This broad selectivity profile is a significant advantage of GSK963 as a research tool compared to earlier RIP1 inhibitors like Nec-1, which had reported off-target activity against indoleamine-2,3-dioxygenase (IDO). researchgate.net GSK963 has been shown to lack measurable activity against IDO. guidetomalariapharmacology.org

Below is a representation of the selectivity data for GSK963:

| Kinase Panel Size | Inhibition Threshold | Selectivity | Source |

| 339 | < 50% inhibition | > 10,000-fold selective for RIP1 | nih.govguidetomalariapharmacology.org |

Specificity within the RIP Kinase Family (RIPK1, RIPK2, RIPK3)

The RIP kinase family includes RIPK1, RIPK2, and RIPK3, all of which contain a homologous N-terminal kinase domain but differ in their recruitment domains. googleapis.comharvard.edu While RIPK1 and RIPK3 are well-established mediators of necroptosis, RIPK2 is involved in innate immune signaling downstream of NOD-like receptors. googleapis.comharvard.edu

GSK963 exhibits high specificity for RIPK1 within the RIP kinase family. Although specific comparative IC50 data for GSK963 against RIPK2 and RIPK3 are not detailed in the provided snippets, the broad kinase panel screening results, which include hundreds of kinases, support its high selectivity for RIPK1 over other kinases, likely including RIPK2 and RIPK3. nih.govguidetomalariapharmacology.org This specificity is crucial for studies aiming to delineate the distinct roles of RIPK1 activity from those of other RIP kinase family members.

Role of this compound as a Negative Control for On-Target Mechanism Confirmation

The primary function of this compound in research is its use as an inactive negative control for studies employing its active enantiomer, GSK963. guidetopharmacology.orgnih.govguidetomalariapharmacology.org Because this compound is structurally very similar to GSK963 but lacks significant inhibitory activity against RIP1 kinase, it is an ideal control to confirm that the observed biological effects of GSK963 are specifically due to RIP1 kinase inhibition and not off-target effects or other non-specific interactions. nih.govguidetomalariapharmacology.org

Research findings consistently utilize this compound in parallel experiments with GSK963. For instance, in studies evaluating the ability of GSK963 to block necroptosis in cellular models or protect against TNF-induced sterile shock in vivo, the inactive analogue this compound was included and showed no significant effect. This lack of activity by this compound, while GSK963 demonstrated potent inhibition, provides strong evidence that the effects seen with GSK963 are indeed mediated through the inhibition of RIP1 kinase. The use of such an inactive control is a fundamental practice in pharmacological research to ensure the specificity of a compound's action.

Preclinical Pharmacological Characterization of Rip1 Kinase Modulation

In Vitro Cellular Assays for RIP1 Kinase Activity

Cellular assays are fundamental in determining the functional consequences of engaging a molecular target in a physiological context. For RIPK1, these assays typically measure downstream events known to be dependent on its kinase activity, such as specific forms of cell death and inflammatory responses. nih.govacs.org

Inhibition of TNF-Induced Necrotic Cell Death

The kinase activity of RIPK1 is a key driver of necroptosis, a programmed form of necrotic cell death, which can be induced by tumor necrosis factor (TNF) in certain conditions, particularly when caspase activity is inhibited. nih.govspringernature.comnih.govresearchgate.net The ability of a compound to inhibit TNF-induced necroptosis is a hallmark of RIPK1 kinase inhibition.

In cellular assays, the active inhibitor GSK'963 demonstrates potent, low-nanomolar inhibition of necroptosis in both human and murine cell lines. nih.gov In stark contrast, its inactive enantiomer, GSK962, is significantly less potent, underscoring the stereospecificity of the interaction with RIPK1 kinase. nih.gov For instance, in human monocytic U937 cells and mouse fibrosarcoma L929 cells stimulated with TNF and the pan-caspase inhibitor zVAD-FMK to induce necroptosis, this compound was found to be at least 1000-fold less potent than GSK'963. nih.gov This lack of activity confirms that the protection against necroptotic cell death observed with GSK'963 is a direct result of inhibiting RIPK1. nih.gov

| Compound | Human U937 Cells (nM) | Mouse L929 Cells (nM) |

|---|---|---|

| GSK'963 | 4 | 1 |

| This compound | >10,000 | >10,000 |

| Necrostatin-1 | 100 | 500 |

Data sourced from Berger SB, et al. (2015). nih.gov

Modulation of Pro-Inflammatory Cytokine Release

Beyond its role in necroptosis, RIPK1 kinase activity is implicated in inflammatory pathways that regulate the production of pro-inflammatory cytokines. nih.govacs.orgfrontiersin.orgtandfonline.com Inhibition of RIPK1 can reduce the release of cytokines such as IL-6 and TNF-α in certain cellular contexts. nih.govfrontiersin.org The scaffolding function of RIPK1, which is independent of its kinase activity, is known to be essential for activating NF-κB signaling, a primary pathway for pro-inflammatory gene expression. nih.govnih.gov Selective kinase inhibitors are often tested for their ability to modulate cytokine release without interfering with these broader scaffolding functions.

Studies on active RIPK1 inhibitors have shown a reduction in pro-inflammatory cytokine production in various models. frontiersin.orgalzdiscovery.org For example, the RIPK1 inhibitor Necrostatin-1 has been shown to decrease the production of IL-6 and IL-8. frontiersin.orgnih.gov As the designated inactive control, this compound is not expected to modulate cytokine release. Its use in parallel experiments helps to confirm that any observed changes in cytokine profiles with an active inhibitor are a consequence of specific RIPK1 kinase inhibition rather than other nonspecific effects.

Impact on Synaptic Plasticity in Cellular Models

The role of RIPK1 in the central nervous system has become an area of increasing interest, particularly in the context of neuroinflammation and neurodegeneration. pnas.orgnih.gov RIPK1 is expressed in various neural cells, including microglia, and its activation is associated with inflammatory responses that can, in turn, affect neuronal health and synaptic function. alzdiscovery.orgpnas.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory and can be disrupted by neuroinflammatory processes. nih.govnih.govnih.govnih.gov

While the direct impact of RIPK1 kinase activity on the core mechanisms of synaptic plasticity is still under investigation, its role in mediating neuroinflammation suggests it is a potential modulator. nih.govexplorationpub.com There are no specific studies detailing the direct effects of this compound on synaptic plasticity in cellular models. However, in the context of neuroinflammation studies, this compound would serve as an indispensable tool. If an active RIPK1 inhibitor were shown to protect against synaptic dysfunction in a neuroinflammatory model, this compound would be used to demonstrate that this protection is mediated through RIPK1 kinase inhibition and not an unrelated mechanism.

Target Engagement Methodologies for RIPK1 Kinase

Confirming that a compound binds to its intended target within a cell is a critical step in preclinical characterization. This process, known as target engagement, validates the mechanism of action and is essential for interpreting pharmacological data. semanticscholar.org

Cellular Thermal Shift Assay (CETSA) Applications in Preclinical Samples

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in intact cells and tissues. semanticscholar.orgresearchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. semanticscholar.org

In the context of RIPK1 modulation, CETSA can be used to confirm that an inhibitor binds to RIPK1 in a cellular environment. An active inhibitor like GSK'963 would be expected to increase the thermal stability of RIPK1, resulting in more soluble protein remaining after heat treatment compared to untreated controls. This compound, as the inactive enantiomer, would be used as a negative control and would not be expected to cause a significant thermal shift. researchgate.net This differential effect provides direct evidence of target engagement by the active compound, confirming that it physically interacts with RIPK1 inside the cell. researchgate.net

Biochemical Binding and Reporter Assays

Biochemical assays provide a direct, quantitative measure of a compound's interaction with its target protein in a simplified, cell-free system. These assays are crucial for determining intrinsic potency and selectivity.

Biochemical Binding Assays: Fluorescence Polarization (FP) is a common binding assay used to measure the affinity of a compound for a protein kinase. In this assay, a fluorescent tracer that binds to the ATP-binding pocket of the kinase is displaced by a competing inhibitor, leading to a change in the polarization of the emitted light. Studies have shown that while GSK'963 has a nanomolar IC₅₀ value in the RIPK1 FP binding assay, this compound shows no activity, indicating it does not bind to the RIPK1 kinase domain with any significant affinity. nih.gov

Biochemical Reporter Assays: Kinase activity assays, such as the ADP-Glo™ Kinase Assay, measure the enzymatic function of the kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. These assays directly assess the inhibitory potential of a compound. In the RIPK1 ADP-Glo assay, which measures the autophosphorylation of the RIPK1 kinase domain, GSK'963 is a highly potent inhibitor. nih.govresearchgate.net Conversely, this compound is completely inactive in this assay, demonstrating its inability to inhibit the catalytic function of the RIPK1 enzyme. nih.govresearchgate.net The use of this compound in these assays is vital to confirm that the potent inhibition by GSK'963 is due to its specific chemical structure. nih.gov

| Compound | FP Binding Assay (IC50) | ADP-Glo Kinase Assay (IC50) |

|---|---|---|

| GSK'963 | 29 nM | 0.8 nM |

| This compound | Inactive | Inactive |

| Necrostatin-1 | 2 µM | 1 µM |

Data sourced from Berger SB, et al. (2015). nih.gov

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Models

The relationship between the concentration of a compound in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is a cornerstone of pharmacological assessment. For a negative control like this compound, these relationships are examined to confirm a lack of biological effect, thereby validating the specificity of the active compound.

Exposure-response studies are designed to elucidate the relationship between the dose of a compound administered and the magnitude of the resulting biological effect. In the case of this compound, its role as an inactive control means that the expected outcome of such studies is a lack of a dose-dependent effect on RIP1 kinase-mediated pathways.

A key preclinical model used to evaluate RIP1 kinase inhibitors is the tumor necrosis factor (TNF)-induced sterile shock model. In this model, the administration of TNF combined with a pan-caspase inhibitor (like zVAD-FMK) induces a lethal hypothermia that is dependent on RIP1 kinase activity. The efficacy of a RIP1 kinase inhibitor can be measured by its ability to prevent this drop in body temperature.

In a study utilizing this model, this compound was administered to mice. As hypothesized for an inactive enantiomer, this compound had no effect on the TNF+zVAD-induced shock. This finding is critical as it confirms that the protective effects observed with the active enantiomer, GSK'963, are a direct result of its selective inhibition of RIP1 kinase.

| Compound | Animal Model | Dose Administered (mg/kg) | Biological Effect (TNF+zVAD-induced hypothermia) | Conclusion |

|---|---|---|---|---|

| This compound | Mouse | Not explicitly quantified in publicly available data, but used as a negative control | No protection from hypothermia | Confirms lack of in vivo RIP1 kinase inhibition |

| GSK'963 (Active Enantiomer) | Mouse | 0.2 - 2 | Significant to complete protection from hypothermia | Demonstrates potent in vivo RIP1 kinase inhibition |

A fundamental principle in drug development is the establishment of a correlation between a compound's activity in laboratory-based assays (in vitro) and its effects in living organisms (in vivo). For this compound, the expected correlation is that its lack of significant in vitro potency against RIP1 kinase translates to a corresponding lack of efficacy in in vivo models of RIP1 kinase-dependent disease.

The in vitro potency of compounds targeting RIP1 kinase can be assessed using various biochemical and cellular assays. One such method is a fluorescence polarization (FP) binding assay, which measures the affinity of a compound for the ATP-binding pocket of the RIP1 kinase domain.

| Compound | In Vitro Assay | In Vitro Potency (Binding Affinity for RIP1 Kinase) | In Vivo Model | In Vivo Effect | Correlation |

|---|---|---|---|---|---|

| This compound | Fluorescence Polarization Binding Assay | Inactive/Negligible Affinity | TNF-induced sterile shock model in mice | No protective effect | Lack of in vitro potency correlates with lack of in vivo efficacy |

| GSK'963 (Active Enantiomer) | Fluorescence Polarization Binding Assay | High Affinity (IC50 of 29 nM) medchemexpress.com | TNF-induced sterile shock model in mice | Potent protective effect | High in vitro potency correlates with significant in vivo efficacy |

Preclinical Disease Relevance and Modeling Studies

Preclinical Models of Inflammatory Conditions

The anti-inflammatory properties of GSK962 and other RIPK1 inhibitors have been assessed in several preclinical models of inflammatory diseases. These studies provide insights into the compound's mechanism of action and its potential for treating conditions characterized by excessive inflammation.

Systemic Inflammatory Response Syndrome (SIRS) Models

This compound, also known as GSK2982772, has demonstrated efficacy in a murine model of Systemic Inflammatory Response Syndrome (SIRS) induced by tumor necrosis factor (TNF). In this model, the administration of TNF triggers a systemic inflammatory cascade, leading to a significant drop in body temperature, a hallmark of the syndrome in mice. Pre-treatment with GSK2982772 was shown to mitigate this TNF-driven temperature loss in a dose-dependent manner, indicating a successful engagement of the RIPK1 target and a reduction in the systemic inflammatory response acs.org. Another RIPK1 inhibitor, SIR2446, has also been shown to efficiently reduce TNF-α–induced hypothermia and cytokine storm in a dose-dependent manner in a SIRS mouse model sironax.com.cn. The genetic loss of RIPK1 kinase activity has been found to alleviate symptoms of hypothermia, and its inhibition has shown clinical relevance in models of sepsis, suggesting that targeting RIPK1 could be a potential therapeutic strategy for SIRS and sepsis nih.gov.

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| TNF-driven SIRS in mice | GSK2982772 (this compound) | Reduced TNF-driven temperature loss in a dose-dependent manner. | acs.org |

Experimental Colitis Models

While direct preclinical studies of this compound in animal models of colitis were not identified in the search results, a phase IIa clinical trial of GSK2982772 was conducted in patients with active ulcerative colitis. This study provides relevant insights into the compound's activity in an inflammatory bowel disease context. In this randomized, double-blind, placebo-controlled trial, GSK2982772 was generally well-tolerated; however, it did not demonstrate significant differences in efficacy compared to placebo researchgate.netnih.govnih.gov. There were no apparent differences in histological disease activity or clinical efficacy measures between the treatment and placebo groups nih.gov. This suggests that monotherapy with GSK2982772 may not be a promising treatment for active ulcerative colitis researchgate.netnih.gov. It is noteworthy that RIPK1 has been implicated in the inflammatory processes of dextran sulfate sodium (DSS)-induced colitis, a widely used experimental model of inflammatory bowel disease researchgate.net.

| Study Type | Compound | Condition | Key Findings | Reference |

|---|---|---|---|---|

| Phase IIa Clinical Trial | GSK2982772 (this compound) | Active Ulcerative Colitis | Well-tolerated but showed no significant efficacy over placebo. | researchgate.netnih.govnih.gov |

Other Preclinical Inflammation Models

The therapeutic potential of RIPK1 inhibition extends to other inflammatory conditions. For instance, in a rat model of intestinal ischemia/reperfusion injury, the expression of RIPK1/3 and phosphorylated-MLKL was significantly increased, and inhibition of RIPK1 has been shown to reduce tissue damage in models of atherosclerosis and myocardial ischemia-reperfusion injury nih.gov.

Preclinical Models of Neurodegenerative Disorders

Neuroinflammation is a key component in the pathogenesis of many neurodegenerative diseases. The role of RIPK1-mediated inflammation and cell death has been a focus of research in this area, with several studies investigating the potential of RIPK1 inhibitors in relevant preclinical models.

Alzheimer's Disease Models (e.g., Cognitive Impairment Models)

While there are no specific preclinical studies found on this compound in Alzheimer's disease (AD) models, research on other RIPK1 inhibitors provides a strong rationale for its potential investigation in this area. Inhibition of RIPK1 has been shown to be neuroprotective in several rodent models of AD alzdiscovery.org. For example, treatment with the RIPK1 kinase inhibitor Necrostatin-1s reduced Aβ plaque burden, tau aggregation, and levels of pro-inflammatory cytokines, while also improving performance on spatial memory tests in APP/PS1 mice alzdiscovery.orgalzdiscovery.org. Furthermore, RIPK1 inhibition has been found to promote the microglial degradation of Aβ in vitro nih.gov. The expression of RIPK1 is elevated in the brains of AD patients and correlates with disease severity frontiersin.org.

A study investigating GSK2982772 in a mouse model of frontotemporal dementia, a type of tauopathy with relevance to AD, found that the treatment effectively reduced the reactive astrocyte response triggered by the overexpression of mutant TAU protein. However, the RIPK1 inhibitor did not prevent the neurodegeneration caused by the elevated TAU levels in the hippocampus frontiersin.org.

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| APP/PS1 mouse model of AD | Necrostatin-1s | Reduced Aβ plaque burden, tau aggregation, and pro-inflammatory cytokines; improved spatial memory. | alzdiscovery.orgalzdiscovery.org |

| AAV-TAUP301L mouse model of frontotemporal dementia | GSK2982772 (this compound) | Reduced reactive astrocyte response but did not prevent neurodegeneration. | frontiersin.org |

Parkinson's Disease Models (e.g., Neuroinflammation Pathways)

Direct preclinical studies of this compound in Parkinson's disease (PD) models were not identified. However, research on other RIPK1 and RIPK3 inhibitors highlights the therapeutic potential of targeting this pathway in PD. The RIPK1 inhibitor Necrostatin-1 has been shown to protect against the loss of dopaminergic cell viability and mitigate neuroinflammation in response to the neurotoxin 6-OHDA and in MPTP-induced models of PD alzdiscovery.org.

A study on the specific RIPK3 inhibitor, GSK872, in an MPTP-induced mouse model of PD demonstrated significant neuroprotective and anti-inflammatory effects. GSK872 rescued motor impairment and inhibited the death of tyrosine hydroxylase-positive dopaminergic cells in the substantia nigra and striatum. Furthermore, GSK872 inhibited microglial activation and the expression of inflammatory mediators nih.gov. These findings suggest that inhibiting the necroptosis pathway, of which RIPK1 is a key upstream regulator, could be a valuable therapeutic strategy for Parkinson's disease.

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| 6-OHDA and MPTP models of PD | Necrostatin-1 | Protected against dopaminergic cell loss and mitigated neuroinflammation. | alzdiscovery.org |

| MPTP-induced mouse model of PD | GSK872 (RIPK3 inhibitor) | Rescued motor impairment, inhibited dopaminergic cell death, and reduced neuroinflammation. | nih.gov |

Amyotrophic Lateral Sclerosis (ALS) Models

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord nih.govnih.gov. Multiple cellular pathways, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, are implicated in its pathogenesis nih.gov. The receptor-interacting protein kinase 1 (RIPK1) pathway, a key regulator of inflammation and cell death, has emerged as a therapeutic target in neurodegenerative diseases like ALS alzdiscovery.orgalzdiscovery.org. Inhibition of RIPK1 is hypothesized to protect against neuronal loss and reduce inflammation alzdiscovery.orgalzdiscovery.org.

Preclinical research in ALS frequently utilizes transgenic animal models that recapitulate aspects of the human disease. Common models include mice expressing mutant forms of human superoxide dismutase 1 (SOD1), such as the SOD1 G93A mouse, and models based on TDP-43 pathology, like the rNLS8 mouse criver.compsychogenics.comnih.govscantox.com. In these models, potential therapeutic agents are evaluated for their ability to slow disease progression, improve motor function, and extend survival nih.gov.

Within this context, this compound serves as an essential negative control. As the inactive enantiomer of a potent RIPK1 inhibitor, this compound is used to confirm that any observed neuroprotective effects of the active compound are specifically due to the inhibition of RIPK1 kinase activity and not from off-target interactions.

Preclinical Models of Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is tissue damage caused when blood supply returns to tissue after a period of ischemia, or lack of oxygen nih.govnih.govvu.nl. This process is a significant concern in conditions such as stroke, myocardial infarction, and organ transplantation nih.govnih.gov. The return of blood flow initiates a cascade of inflammation, oxidative stress, and cell death, paradoxically exacerbating the initial ischemic damage nih.govplos.org.

RIPK1-mediated necroptosis is a recognized contributor to the cell death observed in I/R injury researchgate.net. Consequently, inhibitors of RIPK1 kinase are being investigated for their therapeutic potential to mitigate this damage. Preclinical studies for I/R injury employ various models, including renal, hepatic, cardiac, and cerebral I/R models in rodents nih.govnih.govuniversiteitleiden.nlcordynamics.com. For instance, a rat microvascular skin free flap model can be used to study the histological and genetic changes associated with I/R injury in the context of reconstructive microsurgery plos.org.

In these experimental settings, this compound is used to validate the mechanism of action of active RIPK1 inhibitors. By demonstrating that the active compound prevents tissue damage while this compound does not, researchers can confirm that the protective effects are a direct consequence of on-target RIPK1 inhibition.

Investigation of Infection-Induced Cell Death in Preclinical Contexts

Programmed cell death is a critical component of the host's defense against pathogens. While apoptosis is a well-known form of controlled cell death, necroptosis, a form of regulated necrosis dependent on RIPK1, has emerged as another important antiviral mechanism escholarship.org. Some viruses have evolved to inhibit apoptosis to facilitate their replication; in these cases, necroptosis can serve as a backup cell death pathway to eliminate infected cells and limit viral spread escholarship.org.

However, excessive or dysregulated necroptosis during an infection can also contribute to tissue damage and hyper-inflammation, as seen in conditions like sepsis or severe viral illnesses. Preclinical investigations into the role of RIPK1 in infection often utilize cell culture models (e.g., L929 fibrosarcoma cells) infected with viruses like Sendai virus (SeV) or in vivo models of systemic inflammation, such as a tumor necrosis factor (TNF)-induced sterile shock model escholarship.orgnih.gov. In a study of virus-induced cell death, the RIPK1 inhibitor Necrostatin-1 was shown to rescue cells from death, implicating necroptosis in the process escholarship.org.

This compound plays a pivotal role in these studies by serving as a highly specific negative control. Its use alongside a potent inhibitor like its enantiomer, GSK963, allows researchers to definitively attribute any reduction in cell death or inflammation to the specific inhibition of RIPK1's kinase function. An in vivo study demonstrated that while GSK963 offered significant protection against TNF-induced hypothermia, this compound had no effect, confirming that the protective action was on-target nih.gov.

Contribution of this compound in Defining On-Target Effects within Disease Models

The primary and most critical role of this compound in preclinical research is to serve as an inactive control compound to verify the on-target activity of potent RIPK1 inhibitors. It is the enantiomer of GSK963, a structurally distinct, highly potent, and selective inhibitor of RIPK1 kinase nih.gov. Because enantiomers have identical physical and chemical properties but different three-dimensional arrangements, the biological activity of one can be dramatically different from the other if the target has stereospecific binding requirements, as is the case with enzymes like RIPK1.

The utility of this compound lies in its profound lack of activity against RIPK1 compared to its active counterpart, GSK963. Research has shown that GSK963 can inhibit RIPK1-dependent cell death with nanomolar potency, while this compound is over 1000-fold less potent in the same assays nih.gov. This differential activity is crucial for validating experimental results. When GSK963 produces a therapeutic effect in a disease model (e.g., reduced cell death, decreased inflammation) and this compound produces no effect under identical conditions, it provides strong evidence that the observed effect is mediated specifically through the inhibition of RIPK1 kinase.

This principle was demonstrated in a TNF-induced sterile shock model in mice, where GSK963 provided significant protection from hypothermia. In contrast, this compound had no effect, confirming that GSK963 was acting selectively through RIPK1 kinase inhibition nih.gov. This use of an inactive enantiomer is a rigorous method for distinguishing specific, on-target effects from non-specific or off-target phenomena, thereby validating RIPK1 as a therapeutic target in various disease contexts.

Interactive Data Table: Comparative Potency of GSK963 and this compound

| Compound | Target | Cell Line | Assay | IC50 | Fold Difference |

| GSK963 | RIPK1 | Murine L929 | Necroptosis Inhibition | 1 nM | >1000x more potent |

| This compound | RIPK1 | Murine L929 | Necroptosis Inhibition | >1000 nM | - |

| GSK963 | RIPK1 | Human U937 | Necroptosis Inhibition | 4 nM | >1000x more potent |

| This compound | RIPK1 | Human U937 | Necroptosis Inhibition | >4000 nM | - |

Data sourced from Berger et al. nih.gov

Advanced Research Methodologies and Techniques

Application of Proteomics and Genomics in RIP1 Kinase Pathway Research

Proteomics and genomics have become indispensable tools for mapping the complex signaling networks in which RIP1 kinase is a central node. These approaches allow for a global, unbiased view of the molecular changes that occur in response to RIP1 activation or inhibition, providing a deeper understanding of its role in both normal physiology and disease.

Genomic studies, including genome-wide association studies (GWAS), have identified mutations and polymorphisms in the RIPK1 gene and related pathway components that are associated with a range of inflammatory and autoimmune diseases. nih.gov This genetic evidence underscores the critical role of RIP1 in maintaining immune homeostasis. Furthermore, transcriptomic analyses, such as RNA sequencing, have been employed to profile gene expression changes downstream of RIP1 signaling. These studies have revealed that RIP1 kinase activity can modulate the expression of numerous genes involved in inflammation, cell survival, and cell death pathways, including those regulated by NF-κB and MAP kinases. scispace.comnih.gov

On the proteomics front, mass spectrometry-based techniques have been instrumental in identifying post-translational modifications of RIP1 itself, such as phosphorylation and ubiquitination, which are critical for regulating its activity and signaling outcomes. nih.gov Moreover, proteomic screens have been used to identify novel RIP1-interacting proteins, expanding our understanding of the composition of various signaling complexes in which RIP1 participates. For instance, these studies have helped to elucidate the dynamic assembly and disassembly of Complex I and Complex II following tumor necrosis factor (TNF) receptor stimulation, processes in which RIP1 plays a pivotal role.

By integrating genomic and proteomic data, researchers can construct comprehensive models of the RIP1 kinase pathway, identifying key nodes and feedback loops that control cellular fate. This systems-level understanding is crucial for predicting the broader effects of RIP1-targeted therapies.

Molecular Docking and Computational Chemistry for RIP1 Inhibitor Design

The design and optimization of potent and selective RIP1 kinase inhibitors have been significantly accelerated by the use of molecular docking and computational chemistry. These in silico methods allow researchers to visualize and predict how small molecules bind to the kinase domain of RIP1, guiding the synthesis of novel compounds with improved properties.

The crystal structure of the RIP1 kinase domain has revealed a unique, allosteric binding pocket adjacent to the ATP-binding site. medchemexpress.com This has enabled the structure-based design of highly selective inhibitors that target this pocket, locking the kinase in an inactive conformation. Molecular docking simulations are used to predict the binding pose and affinity of potential inhibitors within this pocket. These simulations take into account various factors, including the shape complementarity between the ligand and the protein, as well as the electrostatic and hydrophobic interactions. frontiersin.org

Computational approaches have been instrumental in the development of several classes of RIP1 inhibitors, including Type I, Type II, and Type III inhibitors, which differ in their binding modes. acs.org For example, the development of potent inhibitors has been guided by docking studies that predict interactions with key residues in the RIP1 active site. These studies have helped to rationalize the structure-activity relationships (SAR) observed for series of compounds, allowing chemists to make targeted modifications to improve potency and selectivity.

Furthermore, molecular dynamics simulations can be used to study the conformational changes in RIP1 upon inhibitor binding and to predict the stability of the protein-ligand complex over time. These computational techniques provide a dynamic view of the binding process and can help to explain the kinetic properties of different inhibitors. The insights gained from these computational studies are invaluable for the rational design of next-generation RIP1 inhibitors with tailored pharmacological profiles.

Radioligand Development for In Vivo Preclinical Imaging of RIP1 Kinase

To non-invasively study the distribution and target engagement of RIP1 kinase in living organisms, researchers have been actively developing radiolabeled ligands for use in positron emission tomography (PET) imaging. PET is a highly sensitive imaging modality that allows for the quantitative visualization of molecular targets in real-time.

Several research groups have focused on developing PET radiotracers based on known high-affinity RIP1 inhibitors. The general strategy involves modifying the chemical structure of a potent inhibitor to incorporate a positron-emitting radionuclide, such as carbon-11 ([11C]) or fluorine-18 ([18F]), without significantly compromising its binding affinity and selectivity for RIP1.

One promising avenue of research has involved the development of radioligands based on the GSK'963 scaffold. researchgate.net For example, [11C]GG502, an analog of GSK'963, was synthesized and evaluated for its potential as a PET tracer for imaging RIP1 in the brain. researchgate.net While this tracer showed good brain permeability, it did not demonstrate clear specific binding to RIP1 in vivo. researchgate.net Another study reported the development of 18F-SJ1058, also based on the GSK'963 structure, which, despite high brain uptake, failed to show specific binding in non-human primates. acs.org

Other efforts have focused on different chemical scaffolds. For instance, [18F]CNY-07, based on the Nec-1s inhibitor, was developed and showed some promise in rodent models, demonstrating brain penetration and specific binding. nih.govnih.gov More recently, [11C]CNY-10 has been reported as a new PET radioligand for brain RIP1 imaging. scispace.com

Despite these advances, the development of a robust and specific PET radioligand for in vivo imaging of RIP1 kinase remains a challenge. Key hurdles include achieving sufficient brain penetration, demonstrating high specific binding over non-specific background signal, and developing tracers with suitable kinetic properties for imaging. The ongoing efforts in this area are critical for enabling future studies to investigate the role of RIP1 in various diseases and to facilitate the clinical development of RIP1-targeted drugs.

Chemical Biology Approaches Using Inactive Enantiomers

A powerful chemical biology strategy to validate the on-target effects of a chiral drug or chemical probe is the use of its inactive enantiomer as a negative control. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment, but can exhibit vastly different biological activities due to the stereospecific nature of their interactions with biological macromolecules like enzymes and receptors.

In the context of RIP1 kinase research, GSK962 serves as an excellent example of this approach. This compound is the inactive enantiomer of GSK'963, a potent and highly selective inhibitor of RIP1 kinase. rsc.org While GSK'963 effectively inhibits RIP1 kinase activity with high potency, this compound is inactive. nih.govscispace.com

The availability of this enantiomeric pair provides a rigorous method to confirm that the observed biological effects of GSK'963 are indeed due to its inhibition of RIP1 kinase and not to off-target activities. By comparing the effects of GSK'963 to those of this compound in cellular or in vivo experiments, researchers can dissect the specific consequences of RIP1 kinase inhibition. If a biological response is observed with GSK'963 but not with an equivalent concentration of this compound, it provides strong evidence that the effect is mediated through RIP1.

Future Directions and Research Opportunities

Elucidating Novel Downstream Pathways Modulated by RIP1 Kinase Inhibition

Future research aims to further delineate the complex signaling networks downstream of RIPK1 kinase activity. While RIPK1 is known to be a critical regulator of necroptosis and contribute to inflammation through pathways involving RIPK3 and MLKL, as well as NF-κB and MAPK signaling, the full spectrum of downstream effectors modulated by its kinase activity is still being explored. frontiersin.orgnih.govwaocp.orgnih.gov Studies utilizing selective RIPK1 inhibitors like GSK963, often in conjunction with the inactive GSK962 as a control, can help uncover novel pathways influenced by RIPK1 kinase function beyond the established necroptosis and survival signals. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net This includes investigating its potential roles in other forms of regulated cell death or non-death signaling events that contribute to disease. Understanding these pathways could reveal new therapeutic targets or provide a more comprehensive understanding of the mechanisms underlying RIPK1-driven pathologies.

Identification of Biomarkers for Preclinical RIP1 Kinase Activity

A key area for future development is the identification and validation of preclinical biomarkers that can reliably indicate RIPK1 kinase activity or its inhibition. Such biomarkers would be invaluable for assessing target engagement, pharmacodynamic effects, and predicting therapeutic responses in preclinical models. itrlab.comvisualsonics.com Research is needed to discover measurable indicators in biological samples (e.g., tissue, plasma) that correlate directly with RIPK1 kinase activity or the downstream consequences of its inhibition. nih.govcilcare.com This could involve exploring changes in the phosphorylation status of RIPK1 or its substrates, the formation of specific protein complexes (like the necrosome), or the expression levels of genes regulated by RIPK1-dependent pathways. frontiersin.orgnih.govwaocp.org The use of specific and well-characterized RIPK1 inhibitors, including the comparison between active compounds like GSK963 and inactive controls like this compound, is crucial in these studies to ensure that identified biomarkers are indeed linked to RIPK1 kinase activity. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net Developing robust preclinical biomarkers will facilitate more efficient and informative studies of RIPK1 inhibition in various disease models.

Development of Next-Generation RIP1 Kinase Research Tools

The ongoing study of RIPK1 biology necessitates the development of increasingly sophisticated research tools. This includes the design and synthesis of next-generation RIPK1 kinase inhibitors with improved properties, such as enhanced potency, selectivity, pharmacokinetic profiles, and potentially different binding modes (e.g., type I, II, or III inhibitors). acs.orgsci-hub.se While compounds like GSK963 have served as valuable tools, the field continues to evolve with efforts to identify inhibitors suitable for chronic models and with favorable in vivo characteristics. medchemexpress.comresearchgate.net Beyond small molecule inhibitors, the development of other tools, such as genetically modified models with inducible RIPK1 kinase activity modulation or advanced imaging probes for non-invasive monitoring of RIPK1 activity, represents a significant future direction. researchgate.netvisualsonics.com The availability of well-characterized inactive analogs, such as this compound, remains essential for validating the specificity of these new tools and ensuring that observed effects are due to RIPK1 kinase modulation rather than off-target activities. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net

Exploring Synergistic Preclinical Therapeutic Strategies

Given the multifaceted roles of RIPK1 in cell death and inflammation, exploring synergistic therapeutic strategies in preclinical models is a promising avenue. This involves investigating the combination of RIPK1 kinase inhibitors with other therapeutic agents targeting different pathways involved in disease pathogenesis. For example, in inflammatory diseases, combining RIPK1 inhibition with inhibitors of other kinases, inflammatory mediators, or cell death pathways could lead to enhanced efficacy or overcome resistance mechanisms. nih.govmdpi.com Similarly, in the context of cancer or neurodegenerative diseases where RIPK1 plays a complex role, combinations with chemotherapy, immunotherapy, or agents targeting specific neuroinflammatory processes warrant investigation. nih.govmdpi.comgoogle.com Preclinical studies employing RIPK1 inhibitors, utilizing this compound as a control to confirm the contribution of RIPK1 kinase inhibition to any observed synergy, are essential to identify rational drug combinations and understand the underlying mechanisms of interaction. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net

Leveraging Inactive Analogs for Mechanism-of-Action Studies

Inactive analogs like this compound are critical controls for rigorously determining the mechanism of action of active RIPK1 kinase inhibitors. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net Future research will continue to leverage these inactive compounds to dissect the specific contributions of RIPK1 kinase activity versus its scaffolding function or off-target effects in various cellular and in vivo contexts. By comparing the effects of an active inhibitor (e.g., GSK963) with its inactive enantiomer (this compound) at equivalent concentrations, researchers can confirm that the observed biological outcomes are indeed mediated by the inhibition of RIPK1 kinase activity. guidetoimmunopharmacology.orgguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.net This approach is vital for validating the specificity of RIPK1 as a therapeutic target and for accurately interpreting the results of studies investigating its role in disease mechanisms. The use of such controls strengthens the scientific validity of findings and helps to avoid misattribution of effects.

常见问题

Q. What is the structural and functional distinction between GSK962 and GSK963?

this compound and GSK963 are enantiomers (mirror-image molecules) derived from the same racemic compound. Structurally, this compound differs by a methyl group substitution compared to GSK963, which impacts its activity . Functionally, GSK963 is a potent inhibitor of RIP1 kinase (IC50 = 29 nM in FP binding assays), whereas this compound is inactive and serves as a negative control to confirm on-target effects in experimental setups . Researchers should use structural analysis (e.g., X-ray crystallography) and enzymatic assays (e.g., ADP-Glo) to validate these distinctions.

Q. How should this compound be utilized in necroptosis inhibition studies?

this compound is primarily employed as a negative control in RIP1 kinase inhibition experiments. For example, in necroptosis assays, researchers can compare the effects of GSK963 (active inhibitor) with this compound to rule out off-target interactions. This requires parallel cell viability tests (e.g., MTT assays) and caspase activation profiling to confirm the absence of apoptosis modulation by this compound .

Q. What experimental protocols validate this compound’s inactivity in enzymatic assays?

Use fluorescence polarization (FP) binding assays and ADP-Glo kinase activity tests to measure inhibition potency. In FP assays, this compound shows a ~70-fold reduction in binding affinity compared to GSK963 (IC50 >2 μM vs. 29 nM for GSK963) . These results should be corroborated with cellular assays, such as TNF-α-induced necroptosis models, where this compound fails to rescue cell death.

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound be resolved in heterogeneous cell lines?

Discrepancies in cytotoxicity may arise from cell-type-specific off-target effects or residual RIP1-independent activity. To address this:

Q. What methodological strategies optimize this compound’s use in in vivo studies?

While this compound is not pharmacologically active, it can validate target engagement in animal models. For example:

- Co-administer GSK963 and this compound in RIP1-dependent disease models (e.g., systemic inflammatory response syndrome).

- Use pharmacokinetic (PK) profiling to ensure comparable tissue distribution between enantiomers.

- Apply mass spectrometry to confirm the absence of metabolic interconversion between this compound and GSK963 .

Q. How do researchers confirm the specificity of GSK963 using this compound in mechanistic studies?

- Step 1 : Conduct competitive binding assays with RIP1 and related kinases (e.g., RIP3, MLKL) to show this compound lacks inhibition.

- Step 2 : Use cryo-EM or co-crystallization to visualize this compound’s inability to bind RIP1’s active site.

- Step 3 : Perform transcriptomic analysis (RNA-seq) to compare gene expression profiles induced by GSK963 vs. This compound, ensuring no overlap in downstream signaling .

Q. What statistical approaches address variability in this compound’s experimental replicates?

High variability in cytotoxicity assays may stem from batch-to-batch compound differences or cell culture conditions. Mitigation strategies include:

- Normalizing data to vehicle controls and active enantiomer (GSK963) baselines.

- Applying mixed-effects models to account for inter-experimental variability.

- Using high-content imaging to quantify cell death pathways with single-cell resolution .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。